molecular formula C16H24BF4Rh- B056618 Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 35138-22-8

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B056618
CAS RN: 35138-22-8
M. Wt: 406.1 g/mol
InChI Key: LYXHWHHENVLYCN-QMDOQEJBSA-N
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Description

Synthesis Analysis

This compound can be synthesized by the reaction of [{Rh(cod)2Cl}]2 with an excess of AgSbF6 in dichloromethane for 1 hour. The product mixture is then reduced in volume, and precipitation is induced by the addition of diethyl ether. This preparation method ensures the formation of the rhodium complex with desired properties for catalytic activities (Widenhoefer & Kinder, 2008).

Molecular Structure Analysis

The molecular structure of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves rhodium(I) complexed with two 1,5-cyclooctadiene ligands. This structure has been elucidated through various analytical techniques, including X-ray diffraction, showing that the coordination of the rhodium atom is typically square planar with the cyclooctadiene ligands acting as bidentate donors. Such structural features are crucial for its catalytic activity (Tanaka et al., 1983).

Chemical Reactions and Properties

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is involved in various chemical reactions due to its catalytic properties. It has been used in the hydrogenation of alkenes, hydrosilylation of ketones, and cyclization reactions, demonstrating high efficiency and selectivity in these processes. The complex is particularly noted for its role in enantioselective synthesis, contributing to the creation of chiral molecules with high stereoselectivity (Ellames et al., 2001).

Physical Properties Analysis

The physical properties of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, such as solubility in organic solvents and melting point, are critical for its handling and application in chemical synthesis. The compound is typically supplied in the form of brown crystals and is commercially available. It is air stable but sensitive to water, necessitating careful storage to maintain its catalytic activity. The compound's solubility in organic solvents like dichloromethane and ether facilitates its use in various organic synthesis processes (Widenhoefer & Kinder, 2008).

Chemical Properties Analysis

The chemical properties of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, such as its reactivity with different substrates and its catalytic activity under various conditions, are fundamental to its applications in organic synthesis. The compound's ability to catalyze reactions under mild conditions while offering high selectivity and yield makes it a valuable tool in the synthesis of complex organic molecules. Its application in enantioselective synthesis, where it facilitates the formation of chiral centers with high enantiomeric excess, underscores its importance in the production of pharmaceuticals and fine chemicals (Ellames et al., 2001).

Scientific Research Applications

  • Catalytic Activity in Organic Synthesis : It is utilized as a catalyst or catalyst precursor in various organic synthesis processes. For instance, it has been used in deuterium exchange processes with aromatic substrates, showing comparable efficiency to pre-catalysts formed in isolation (Ellames et al., 2001).

  • Complex Formation and Synthesis : The compound is involved in forming cationic rhodium(I) complexes with significant catalytic activity in reactions like acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010).

  • Applications in Polymer Science : It serves as an effective catalyst for the polymerization of certain compounds, such as 1,5-hexadiyne, leading to polymers with unique properties like high conjugation and resistance to oxidation (Cataldo, 1993).

  • Enantioselective Synthesis : Its use in enantioselective synthesis has been demonstrated, such as in the synthesis of chiral bis(phosphinite) ligands for asymmetric hydrogenation (Hauptman et al., 1998).

  • Catalysis in Radical Reactions : Rhodium complexes including bis(1,5-cyclooctadiene)rhodium(I) have been used in atom transfer radical polymerization (ATRP) of vinyl monomers, demonstrating its involvement in radical reactions (Opstal et al., 2002).

  • Homogeneous Hydrogenation : It is also involved in homogeneous hydrogenation processes, providing insights into solvent complexes and dihydrides from rhodium diphosphine precursors (Brown et al., 1981).

Safety And Hazards

This compound is classified as Eye Irritant 2, Flammable Solid 2, Skin Irritant 2, Skin Sensitizer 1, and STOT SE 3 . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXHWHHENVLYCN-QMDOQEJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BF4Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

35138-22-8
Record name Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 2
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 3
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 4
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 5
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Reactant of Route 6
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Citations

For This Compound
77
Citations
R Sugimoto, H Suzuki, Y Moro-Oka, T Ikawa - Chemistry Letters, 1982 - journal.csj.jp
Novel dinuclear rhodium dioxygen complexes having olefinic ligand are prepared by the reaction of cationic rhodium diene complexes, [(1,5-cyclooctadiene) 2 Rh] + Y − or [(…
Number of citations: 1 www.journal.csj.jp
Q Jing, RJ Kazlauskas - ChemCatChem, 2010 - Wiley Online Library
CA confidential: Replacing the active-site zinc in carbonic anhydrase (CA) by rhodium forms a new enzymatic catalyst for cofactor-free hydroformylation of styrene with syn gas. Unlike …
CH Campos, JB Belmar, SE Jeria, BF Urbano… - RSC …, 2017 - pubs.rsc.org
This paper describes the synthesis and characterization of porous polymeric materials as a support for rhodium(I) cationic coordination compounds and their use as heterogeneous …
Number of citations: 11 pubs.rsc.org
EA MOTTEL - 1976 - search.proquest.com
Rhodium (I) forms a large class of compounds with 1, 5-cyclo-octadiene acting as a bidentate ligand. These four-coordinated square planar complexes undergo various substitution …
Number of citations: 2 search.proquest.com
TJ Kwok - 1992 - search.proquest.com
This dissertation is a report of a phosphorus ligand system that is more $\Pi $ acidic and less sterically crowded at the phosphorus atom and toward the metal center. These novel …
Number of citations: 2 search.proquest.com
C Dobrota, JC Fiaud, M Toffano - ChemCatChem, 2015 - Wiley Online Library
Enantiopure P‐aryl‐2,5‐diphenylphospholanes and its corresponding P‐aryl‐phospholanium salt appear as very efficient ligands for rhodium‐catalyzed asymmetric hydrogenation …
IV Skovpin, VV Zhivonitko, IV Koptyug - Applied Magnetic Resonance, 2011 - Springer
The use of heterogeneous catalysts for parahydrogen-induced polarization (PHIP) of nuclear spins opens new horizons for production of hyperpolarized substances. Immobilization of …
Number of citations: 52 link.springer.com
A Cunillera, A Ruiz, C Godard - Advanced Synthesis & …, 2019 - Wiley Online Library
The synthesis of β 2,2 ‐amino esters was successfully achieved via Rh‐catalysed regioselective hydroaminomethylation of methyl methacrylate with secondary amines using the neutral …
Number of citations: 8 onlinelibrary.wiley.com
SA Jagtap, SP Gowalkar, E Monflier, A Ponchel… - Molecular …, 2018 - Elsevier
This work reports a highly regioselective hydroaminomethylation of eugenol, anethole and estragole with piperidine in aqueous medium. This catalytic system was composed of …
Number of citations: 13 www.sciencedirect.com
K Echizen, T Taniguchi, T Nishimura… - Angewandte …, 2022 - Wiley Online Library
Well‐controlled living polymerization of water‐soluble phenylacetylene derivatives in water was achieved for the first time using a multicomponent catalytic system consisting of [Rh(nbd)…
Number of citations: 3 onlinelibrary.wiley.com

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